Herqueline

Beschreibung

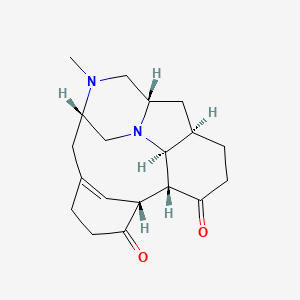

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKNDVKQCSBIQE-OCANJJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222097 | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71812-08-3 | |

| Record name | Herqueline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herqueline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Herqueline from Penicillium herquei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline, a piperazine alkaloid natural product, was first isolated from the fungus Penicillium herquei Fg-372.[1] This compound, along with its analogue this compound A from Penicillium herquei FKI-7215, has garnered interest due to its unique strained chemical structure and biological activities. This technical guide provides a comprehensive overview of the isolation, characterization, and biosynthesis of this compound, tailored for professionals in natural product chemistry and drug development.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₂O₂ | [1] |

| Molecular Weight | 330.43 g/mol | [1] |

| High-Resolution MS | Data not available in search results | |

| ¹H NMR | Detailed chemical shifts and coupling constants not available in search results | |

| ¹³C NMR | Detailed chemical shifts not available in search results |

Bioactivity Data of this compound A

| Cell Line | IC₅₀ (µg/mL) |

| HeLa S3 | 230 |

| HT29 | 94 |

| A549 | >300 |

| H1299 | 150 |

| Panc1 | >300 |

This compound A also demonstrated dose-dependent inhibition of the influenza A/PR/8/34 virus strain.

Experimental Protocols

Fermentation of Penicillium herquei FKI-7215 for this compound A Production

1. Seed Culture Preparation:

-

Medium Composition: 2% glucose, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% Polypepton, 0.1% KH₂PO₄, and 0.1% agar.

-

pH: 6.0.

-

Inoculation: A loopful of P. herquei FKI-7215 from an LcA slant (0.1% glycerol, 0.08% KH₂PO₄, 0.02% K₂HPO₄, 0.02% MgSO₄·7H₂O, 0.02% KCl, 0.2% NaNO₃, and 1.5% agar, pH 6.0) is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed culture medium.

-

Incubation: The culture is incubated on a rotary shaker at 27°C for three days.

2. Production Culture:

-

Medium: 100 g of water-sodden rice per 500 mL Erlenmeyer flask.

-

Inoculation: 10 mL of the seed culture is inoculated into each production flask.

-

Incubation: The flasks are cultured statically at 25°C for six days.

Isolation and Purification of this compound

The original isolation of this compound from the culture broth of Penicillium herquei Fg-372 involved a general procedure of solvent extraction followed by silica gel chromatography.[1] While specific details from the original publication are limited in the available search results, a general protocol based on standard methods for natural product isolation can be inferred.

1. Extraction:

-

The fermented culture broth and/or mycelial mass is extracted with a suitable organic solvent, such as ethyl acetate or chloroform, to partition the secondary metabolites into the organic phase.

2. Chromatographic Purification:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then subjected to silica gel column chromatography.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the target compound are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or further chromatography (e.g., Sephadex LH-20) to yield pure this compound.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of this compound A

The biosynthesis of this compound A is a complex process that begins with the nonribosomal peptide synthetase (NRPS)-derived condensation of two L-tyrosine molecules to form a di-tyrosine piperazine intermediate.[2][3] This is followed by a series of enzymatic and non-enzymatic transformations.

-

Dimerization and Cyclization: A nonribosomal peptide synthetase (HqlA) activates and condenses two molecules of L-tyrosine to form a di-tyrosyl piperazine intermediate.

-

Reduction: The dihydropyrazine intermediate is reduced to a piperazine by a reductase (HqlB).

-

Oxidative Cross-linking: A cytochrome P450 enzyme catalyzes the formation of a di-cyclohexadienone structure.

-

Reduction: The cyclohexadienone is enzymatically reduced.

-

N-methylation: N-methylation of the piperazine ring acts as a trigger for a cascade of stereoselective, non-enzymatic transformations that ultimately lead to the strained pentacyclic core of this compound A.

Caption: Proposed biosynthetic pathway of this compound A.

Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the downstream signaling pathways modulated by this compound or its mechanism of action in exerting its biological effects. Further research is required to elucidate these aspects.

Conclusion

The isolation of this compound from Penicillium herquei presents a classic example of natural product discovery. While the initial reports laid the groundwork, modern spectroscopic and genomic techniques have been instrumental in elucidating its complex biosynthesis. The unique strained structure of this compound makes it an interesting scaffold for synthetic and medicinal chemistry. Future research should focus on obtaining a more comprehensive biological activity profile and understanding its molecular targets and mechanism of action to fully evaluate its potential as a therapeutic lead.

References

The Herqueline Alkaloids: A Technical Guide to Their Discovery, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The herqueline family of alkaloids, a group of structurally complex piperazine natural products, has intrigued chemists and pharmacologists since their initial discovery. Produced by the fungus Penicillium herquei, these compounds possess a unique and strained molecular architecture, making them interesting targets for both biosynthetic investigation and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and biosynthesis of the this compound alkaloids, with a focus on quantitative data and detailed experimental insights.

Discovery and History

The first member of this family, initially named herquline, was isolated in 1979 from the culture broth of Penicillium herquei Fg-372.[1] Early studies established its molecular formula as C19H26N2O2 and conducted preliminary biological screenings.[1] These initial investigations revealed that herquline did not possess antimicrobial activity but did exhibit a weak inhibitory effect on adenosine diphosphate (ADP)-induced blood platelet aggregation.[1]

For several decades, the this compound family received limited attention. However, in 2016, a detailed study of the biosynthetic pathway of what is now referred to as this compound A (the original "herquline") led to a renewed interest in these molecules. This research also led to the isolation and characterization of a related analog and likely biosynthetic precursor, this compound B.[2] A subsequent study provided crucial quantitative data on the antiplatelet activity of this compound B.[2]

Chemical Structure and Properties

The this compound alkaloids are characterized by a highly strained and reduced piperazine core. The structure of herquline A features a complex, polycyclic system, while herquline B possesses a cleaved pyrrolidine ring compared to this compound A.[2]

Table 1: Physicochemical Properties of this compound Alkaloids

| Compound | Molecular Formula | Molecular Weight | Source Organism |

| This compound A | C19H26N2O2 | 314.42 g/mol | Penicillium herquei Fg-372[1] |

| This compound B | C19H24N2O3 | 328.41 g/mol | Penicillium herquei Fg-372[2] |

Biological Activity: Inhibition of Platelet Aggregation

The primary reported biological activity of the this compound alkaloids is the inhibition of platelet aggregation. While this compound A was only described as a weak inhibitor, this compound B has been shown to be a more potent antagonist of this process.[1][2]

Table 2: In Vitro Antiplatelet Activity of this compound B

| Agonist | IC50 (µM) |

| Adenosine Diphosphate (ADP) | 1.6[2] |

| Platelet-Activating Factor (PAF) | 5.0[2] |

The significant difference in potency between this compound A and B suggests that the structural modifications between the two have a substantial impact on their biological activity. The cleavage of the pyrrolidine ring in this compound B appears to enhance its ability to interfere with platelet aggregation.

Experimental Protocols

Fermentation and Isolation of this compound Alkaloids (General Overview)

The following is a generalized protocol based on the original discovery of herquline.[1]

-

Fermentation: Penicillium herquei Fg-372 is cultured in a suitable broth medium. The fermentation is carried out under controlled conditions of temperature and aeration to promote the production of secondary metabolites.

-

Extraction: The culture broth is harvested, and the alkaloids are extracted from the filtered broth using solvent extraction techniques.

-

Purification: The crude extract is then subjected to chromatographic purification, such as silica gel chromatography, to isolate the individual this compound alkaloids.[1]

Structure Elucidation

The molecular structure of the this compound alkaloids was determined using a combination of spectroscopic techniques:

-

Elemental Analysis and Mass Spectrometry: High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compounds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as 1H, 13C, COSY, HMQC, and HMBC) are essential for elucidating the complex polycyclic structure and stereochemistry of the this compound alkaloids.

Platelet Aggregation Assay (General Methodology)

The inhibitory effect of this compound alkaloids on platelet aggregation can be assessed using the following general procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline aggregation is established, after which the platelets are incubated with varying concentrations of the this compound alkaloid.

-

Induction of Aggregation: Aggregation is induced by adding an agonist such as ADP or PAF.

-

Data Analysis: The percentage of inhibition of aggregation is calculated, and the IC50 value is determined from the dose-response curve.

Biosynthesis of this compound A

The biosynthetic pathway of this compound A is a fascinating example of how fungi produce complex, strained molecules. The pathway begins with the condensation of two L-tyrosine molecules and involves both enzymatic and spontaneous chemical transformations.

Caption: Biosynthetic pathway of this compound A.

Potential Signaling Pathways in Platelet Inhibition

While the precise molecular mechanism of action for the this compound alkaloids has not been elucidated, their inhibitory effect on ADP and PAF-induced platelet aggregation suggests interference with key signaling pathways in platelets. Based on the known mechanisms of other alkaloids that inhibit platelet aggregation, several potential pathways can be hypothesized.

ADP-Induced Platelet Aggregation Pathway

ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface initiates a signaling cascade involving Gq and Gi proteins, respectively. This leads to an increase in intracellular calcium, a decrease in cAMP levels, and ultimately, the activation of the GPIIb/IIIa receptor, which is crucial for platelet aggregation.

References

Herqueline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueline, more accurately known as Herquline A, is a fungal piperazine alkaloid metabolite isolated from Penicillium herquei.[1] This document provides a comprehensive technical overview of the current understanding of Herquline A's mechanism of action, focusing on its demonstrated anti-influenza and anti-platelet activities. While quantitative data on its inhibitory effects are available, the precise molecular targets and associated signaling pathways remain largely unelucidated, representing a significant area for future research. This guide summarizes the existing data, details the experimental protocols used in key studies, and presents a logical workflow for the conducted research.

Introduction

Herquline A is a structurally complex, strained natural product with a pentacyclic (6-9-6-5-6) ring system derived from a di-tyrosine precursor.[1] Its unique architecture has made it a subject of interest in synthetic chemistry.[1] Beyond its structural novelty, Herquline A has been identified as a bioactive compound with potential therapeutic applications, specifically as an antiviral and an anti-platelet agent.[1] This guide aims to consolidate the available scientific information regarding its mechanism of action for a specialized audience in drug discovery and development.

Anti-Influenza Virus Activity

Herquline A has been shown to inhibit the replication of the influenza A/PR/8/34 strain in a dose-dependent manner.[2] A key finding is that its mechanism of action appears to be distinct from that of known neuraminidase inhibitors, suggesting a novel antiviral target.[2]

Quantitative Data: Anti-Influenza Activity

The inhibitory and cytotoxic concentrations of Herquline A against various cell lines are summarized in the table below.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC₅₀ | MDCK | Influenza A/PR/8/34 | 10 µg/mL | Chiba et al., 2017 |

| CC₅₀ | MDCK | - | >500 µg/mL | Chiba et al., 2017 |

| IC₅₀ | HeLa S3 | - | 230 µg/mL | Chiba et al., 2017 |

| IC₅₀ | HT29 | - | 94 µg/mL | Chiba et al., 2017 |

| IC₅₀ | A549 | - | >300 µg/mL | Chiba et al., 2017 |

| IC₅₀ | H1299 | - | 150 µg/mL | Chiba et al., 2017 |

| IC₅₀ | Panc1 | - | >300 µg/mL | Chiba et al., 2017 |

Experimental Protocol: Anti-Influenza Virus Plaque Reduction Assay

The following protocol is based on the methodology described by Chiba et al. (2017).

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and cultured until they form a confluent monolayer.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.001 PFU/cell.

-

Compound Treatment: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed. The cells are then overlaid with a medium containing 1% agarose and varying concentrations of Herquline A.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Plaque Visualization: After incubation, the cells are fixed with 10% formaldehyde and stained with a crystal violet solution. The viral plaques (clear zones) are then counted.

-

Data Analysis: The IC₅₀ value is calculated as the concentration of Herquline A that reduces the number of plaques by 50% compared to the untreated control.

Molecular Target and Signaling Pathway

The precise molecular target of Herquline A in the influenza virus replication cycle is currently unknown. The study by Chiba et al. (2017) confirmed that Herquline A does not inhibit viral neuraminidase. This suggests that the compound may interfere with other viral or host cell processes essential for viral replication, such as entry, transcription, translation, or assembly. Further research, such as target identification studies using chemical proteomics or genetic approaches, is required to elucidate the specific target and the downstream signaling pathways.

Anti-Platelet Aggregation Activity

Herquline A and its analogue, Herquline B, have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and platelet-activating factor (PAF).

Quantitative Data: Anti-Platelet Activity

The following table summarizes the IC₅₀ values for the inhibition of platelet aggregation.

| Compound | Agonist | IC₅₀ (µM) | Reference |

| Herquline A | ADP | 180 | Vendor Data |

| Herquline A | PAF | 240 | Vendor Data |

| Herquline B | ADP | 1.6 | Enomoto et al., 1996 |

| Herquline B | PAF | 5.0 | Enomoto et al., 1996 |

Experimental Protocol: Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is isolated by centrifugation.

-

Compound Incubation: A suspension of PRP is pre-incubated with various concentrations of Herquline A or a vehicle control for a specified period.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as ADP or PAF.

-

Measurement of Aggregation: The change in light transmittance (in LTA) or absorbance (in 96-well plate aggregometry) is monitored over time to determine the extent of platelet aggregation.

-

Data Analysis: The IC₅₀ value is calculated as the concentration of Herquline A that inhibits agonist-induced platelet aggregation by 50%.

Molecular Target and Signaling Pathway

The mechanism of action for the anti-platelet activity of Herquline A and B is currently unknown. The signaling pathways involved in platelet aggregation are complex and can be initiated by various agonists through different receptors. Potential mechanisms of inhibition could involve interference with receptor binding, downstream signaling cascades involving molecules like cyclic AMP (cAMP) or inositol phosphates, or the final common pathway of platelet aggregation involving the activation of glycoprotein IIb/IIIa. Elucidating this mechanism will require further investigation.

Visualization of Research Workflow and Biosynthesis

Experimental Workflow for Antiviral Activity

Caption: A logical workflow for determining the anti-influenza activity of Herquline A.

Biosynthetic Pathway of Herquline A

The biosynthesis of Herquline A is a complex process involving several enzymatic and non-enzymatic steps, starting from a di-tyrosine precursor.

Caption: A simplified overview of the biosynthetic pathway of Herquline A.

Conclusion and Future Directions

Herquline A presents an interesting profile as a bioactive natural product with both anti-influenza and anti-platelet activities. The available data provide a foundation for its potential as a lead compound in drug development. However, the lack of a defined molecular target for either activity is a significant knowledge gap.

Future research should prioritize:

-

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific cellular or viral proteins that Herquline A interacts with.

-

Mechanism of Action Elucidation: Once a target is identified, further studies will be needed to unravel the downstream signaling pathways affected by Herquline A.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Herquline A analogues could provide insights into the structural features crucial for its activity and could lead to the development of more potent and selective compounds.

Addressing these research questions will be critical in realizing the therapeutic potential of Herquline A.

References

Absolute and Relative Stereochemistry of Herquline B

An In-depth Technical Guide to the Stereochemistry of Herquline B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical elucidation of Herquline B, a potent platelet aggregation inhibitor. The complex molecular architecture of Herquline B presented a significant challenge to the scientific community, with its absolute and relative stereochemistry being definitively established through a combination of total synthesis, X-ray crystallography, and advanced NMR spectroscopic techniques.

The total synthesis of (-)-Herquline B was instrumental in unambiguously determining its stereochemistry. Initial confusion surrounding the stereochemical configurations at C3 and C3' was resolved through synthetic studies. It was discovered that a related natural product, (+)-Herquline C, undergoes spontaneous conversion to the more stable (-)-Herquline B under basic conditions (pH 8.0 buffer solution), yielding 80% of (-)-Herquline B.[1] The absolute configuration of (-)-Herquline B has been established as (3S,3'S). The relative stereochemistry was elucidated through Nuclear Overhauser Effect (NOE) NMR studies, which revealed key spatial relationships between protons within the molecule.

Quantitative Data

The following tables summarize the key quantitative data that were pivotal in the stereochemical assignment of Herquline B.

Table 1: Physicochemical and Biological Activity Data

| Property | Value | Reference |

| Specific Rotation ([\alpha]_D^{25}) | -82.5° (c 0.1, MeOH) | [2] |

| IC50 (ADP-induced platelet aggregation) | 1.6 µM | [3] |

| IC50 (PAF-induced platelet aggregation) | 5.0 µM | [3] |

Experimental Protocols

The determination of Herquline B's stereochemistry relied on the following key experimental methodologies.

X-ray Crystallography of a Key Synthetic Intermediate

The absolute configuration of a key intermediate in the total synthesis of Herquline B, the enone 11 , was unequivocally established by single-crystal X-ray diffraction analysis. This provided a critical anchor point for determining the stereochemistry of the final natural product.

Methodology:

A suitable single crystal of the synthetic intermediate was obtained and subjected to X-ray diffraction analysis. The resulting diffraction data were used to solve and refine the crystal structure. The absolute configuration was determined by anomalous dispersion effects, often quantified by the Flack parameter. While the detailed crystallographic data is available in the supporting information of the original publication, a summary of the key findings is presented below.[4]

Table 2: Crystallographic Data for Enone Intermediate 11

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | Data available in the supporting information of the cited literature |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | Value confirming the absolute stereochemistry is available in the supporting information of the cited literature |

NMR Spectroscopy for Relative Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), was crucial in determining the relative stereochemistry of Herquline B. NOESY experiments identify protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure.

Methodology:

A sample of purified Herquline B was dissolved in a suitable deuterated solvent (e.g., CDCl3), and a 2D NOESY spectrum was acquired on a high-field NMR spectrometer. The spectrum revealed key cross-peaks indicating spatial proximity between specific protons. Analysis of these NOE correlations allowed for the assignment of the relative configuration of the stereocenters.

Table 3: Key 1H NMR Data for Herquline B

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |

| H-x | Detailed data available in the original publications | s, d, t, m, etc. | Reported values | Description of key correlations |

| H-y | Detailed data available in the original publications | s, d, t, m, etc. | Reported values | Description of key correlations |

| ... | ... | ... | ... | ... |

Visualizations

The following diagrams illustrate the key workflows and pathways related to the stereochemistry and biological activity of Herquline B.

Workflow for Stereochemical Determination

References

- 1. Factors responsible for ADP-induced release reaction of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herquline B, a new platelet aggregation inhibitor produced by Penicillium herquei Fg-372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Herquline B, a New Platelet Aggregation Inhibitor [research.amanote.com]

Preliminary Cytotoxicity Studies of Herqueline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Herqueline compounds, a family of piperazine alkaloids isolated from the fungus Penicillium herquei, have garnered interest for their unique chemical structures and biological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of this compound compounds. While direct and extensive cytotoxicity data on this compound compounds themselves are limited in publicly available literature, this guide will synthesize the existing information on their known biological effects and provide a framework for assessing their cytotoxic potential. This will be achieved by detailing standard experimental protocols for cytotoxicity testing and outlining the key signaling pathways commonly implicated in the cytotoxic action of related fungal alkaloids.

Overview of this compound Compounds

The primary known this compound compounds are Herquline A and Herquline B.

-

Herquline A has been identified as a fungal metabolite with antiviral properties, specifically inhibiting the replication of the influenza A virus. Notably, this antiviral activity was observed without significant cytotoxicity against several human cell lines.[1] It has also been shown to inhibit platelet aggregation induced by ADP and platelet-activating factor (PAF).[4]

-

Herquline B is another analog isolated from Penicillium herquei.[2][3] Its primary reported biological activity is the inhibition of platelet aggregation, with IC50 values of 1.6 µM and 5.0 µM against ADP and PAF-induced aggregation, respectively.[2]

While these initial findings do not point towards strong cytotoxic activity, the broader class of piperazine alkaloids and other metabolites from Penicillium species have demonstrated cytotoxic effects, warranting a closer examination of the Herquelines' potential in this area.[5][6][7][8]

Quantitative Data on Cytotoxicity

As of the latest literature review, specific quantitative data (e.g., IC50 values) detailing the direct cytotoxicity of this compound compounds against a panel of cancer cell lines are not widely available. One study on Herquline A's anti-influenza activity reported an IC50 value of 10 μg/ml for inhibiting virus-induced cell death in MDCK cells, but this reflects its antiviral effect rather than direct cytotoxicity.[4]

To provide a relevant context, the following table summarizes the cytotoxic activity of other compounds isolated from Penicillium species.

| Compound Name | Fungal Source | Cancer Cell Line(s) | IC50 Values | Reference |

| Peniochroloid A | Penicillium ochrochloron | MCF-7 (Breast) | 10.2 µM | [9] |

| Peniochroloid A | Penicillium ochrochloron | THP-1 (Leukemia) | 11.0 µM | [9] |

| Polonidine A | Penicillium polonicum | MHCC97H (Liver) | 7.1 µg/mL | [10] |

| Polonidine A | Penicillium polonicum | BT549 (Breast) | 6.1 µg/mL | [10] |

| Polonidine A | Penicillium polonicum | SW620 (Colon) | 7.6 µg/mL | [10] |

| Penerpene L | Penicillium sp. KFD28 | BeL-7402 (Liver) | 5.3 µM | [11] |

| Penicillatide B | Penicillium sp. | HCT-116 (Colon) | 6.0 µg/mL | [6] |

| Cyclo(R-Pro–S-Phe) | Penicillium sp. | HCT-116 (Colon) | 9.57 µg/mL | [6] |

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of this compound compounds, standard in vitro assays are employed. The following are detailed methodologies for key experiments.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3.1.2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound compounds are yet to be elucidated, the following are common pathways targeted by other cytotoxic fungal alkaloids.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is a major mechanism of programmed cell death initiated by intracellular signals.

-

Mechanism: In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

-

Mechanism: Ligands such as FasL or TNF-α bind to their respective receptors (FasR or TNFR). This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which activates the intrinsic pathway.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound compounds.

Apoptosis Signaling Pathways

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The this compound compounds represent an interesting class of fungal alkaloids with established anti-influenza and platelet aggregation inhibitory activities. While preliminary studies suggest a low cytotoxic profile for Herquline A in the context of its antiviral action, a comprehensive evaluation of the direct cytotoxicity of the this compound family against a broad range of cancer cell lines is warranted. The experimental protocols and potential signaling pathways detailed in this guide provide a robust framework for future investigations into the anticancer potential of these compounds. Further research is necessary to fully elucidate their mechanism of action and to determine if they or their derivatives could be valuable additions to the landscape of cancer therapeutics.

References

- 1. Herquline A, produced by Penicillium herquei FKI-7215, exhibits anti-influenza virus properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herquline B, a new platelet aggregation inhibitor produced by Penicillium herquei Fg-372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herquline B | C19H26N2O2 | CID 9796904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The potential of marine-derived piperazine alkaloids: Sources, structures and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Antimicrobial Compounds from the Marine-Derived Fungus, Penicillium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28 - PMC [pmc.ncbi.nlm.nih.gov]

Herqueline: A Fungal Piperazine Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueline, a structurally complex piperazine alkaloid isolated from the fungus Penicillium herquei, has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its role as a fungal metabolite. The document details its discovery, chemical properties, biosynthetic pathway, and established biological functions, including its anti-influenza and platelet aggregation inhibitory effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating key data, outlining detailed experimental protocols, and visualizing complex biochemical processes. While the precise molecular mechanisms and signaling pathways underlying this compound's bioactivities are still under investigation, this guide lays the groundwork for future research into this promising natural product.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into life-saving therapeutics. Among these, the alkaloids represent a significant class of natural products with a broad spectrum of pharmacological properties. This compound is a piperazine alkaloid first isolated from the culture broth of the fungus Penicillium herquei.[1] It is characterized by a unique and highly strained molecular architecture. Early investigations into its biological profile revealed its capacity to inhibit platelet aggregation.[1] More recent studies have expanded its known bioactivities to include antiviral properties, specifically against the influenza virus. This dual activity makes this compound a compelling lead compound for further investigation in the fields of thrombosis and infectious diseases. This guide aims to provide a detailed technical overview of this compound, summarizing the current state of knowledge and providing practical information for researchers.

Chemical Properties and Characterization

This compound is a crystalline solid with the molecular formula C₁₉H₂₆N₂O₂.[1] Its structure has been elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₂O₂ | [1] |

| Molecular Weight | 314.4 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data

Biosynthesis of this compound

The biosynthetic pathway of this compound in Penicillium herquei has been elucidated and is a concise pathway involving a nonribosomal peptide synthetase (NRPS) and a P450 enzyme. The pathway begins with the condensation of two L-tyrosine molecules.

Key Enzymes and Steps

The biosynthesis of this compound is initiated by a single-module NRPS-like enzyme that condenses two molecules of L-tyrosine to form a di-tyrosine piperazine intermediate. This is followed by an oxidative C-C bond formation catalyzed by a P450 monooxygenase to create a strained ring system. A subsequent N-methylation of the piperazine core acts as a trigger for a cascade of stereoselective and nonenzymatic transformations, ultimately leading to the formation of the complex multicyclic core of this compound.

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound exhibits two primary biological activities: inhibition of platelet aggregation and antiviral activity against the influenza virus.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Quantitative Data on Platelet Aggregation Inhibition

| Agonist | IC₅₀ (µM) | Reference |

| ADP | 180 | |

| Platelet-Activating Factor (PAF) | 240 |

Anti-influenza Virus Activity

This compound has demonstrated inhibitory effects on the replication of the influenza A virus.

Quantitative Data on Anti-influenza Virus Activity

| Virus Strain | Cell Line | IC₅₀ (µg/mL) | Reference |

| Influenza A/PR/8/34 | MDCK | 10 |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. There is currently no direct evidence in the scientific literature linking this compound to the modulation of specific cellular signaling pathways such as NF-κB, MAPK, or PI3K-Akt.

Influenza Virus Inhibition: The mechanism of action for its anti-influenza activity is an area of active research. It is known that influenza virus infection can modulate various host cell signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways, to facilitate its replication.[2] Future studies may investigate whether this compound interferes with these virus-induced signaling events.

Platelet Aggregation Inhibition: The inhibition of ADP-induced platelet aggregation suggests that this compound may interfere with purinergic signaling in platelets. ADP-induced platelet activation is a complex process involving multiple signaling pathways downstream of the P2Y1 and P2Y12 receptors, leading to an increase in intracellular calcium and activation of integrin αIIbβ3.[3] this compound's mechanism may involve antagonism of these receptors or interference with downstream signaling cascades.

Logical Relationship of Biological Effects

References

Exploring the Chemical Space of Herqueline Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline A and B are fungal alkaloids isolated from Penicillium herquei that have demonstrated significant biological activities, including the inhibition of platelet aggregation and influenza virus replication.[1][2] The unique and complex polycyclic architecture of these natural products presents a compelling scaffold for medicinal chemistry exploration. However, the chemical space surrounding this compound remains largely uncharted. This technical guide provides a comprehensive framework for the systematic exploration of this compound analogues, from synthetic strategies and experimental protocols to biological evaluation and elucidation of potential mechanisms of action. While extensive data on this compound analogues is not yet available in the public domain, this document outlines a robust strategy to unlock the therapeutic potential of this promising chemical class.

The this compound Core: Structure and Known Biological Activity

This compound A and B are structurally related piperazine alkaloids derived from two molecules of tyrosine.[1][3] this compound A possesses a highly strained, bowl-shaped pentacyclic structure, making it a challenging synthetic target.[4] this compound B is considered a biosynthetic precursor to this compound A.[5]

The primary reported biological activities of Herquelines are:

-

Inhibition of Platelet Aggregation: This activity suggests potential applications in the development of anti-thrombotic agents.[1]

-

Inhibition of Influenza Virus Replication: This indicates a potential for the development of novel antiviral therapeutics.[2]

The specific molecular targets and signaling pathways responsible for these activities have not yet been fully elucidated.

Proposed Exploration of the this compound Chemical Space

The exploration of the this compound analogue chemical space can be systematically approached by targeting key regions of the molecule for modification. Based on the total synthesis of this compound B and synthetic studies towards this compound A, several strategic modifications can be envisioned.[1][2][5]

Table 1: Proposed Analogue Classes for this compound

| Analogue Class | Rationale for Modification | Potential Synthetic Approach |

| Aromatic Ring Substituents | Modulate electronic properties, lipophilicity, and potential for new interactions with biological targets. | Utilization of substituted tyrosine precursors in the synthetic route. |

| Piperazine Ring Modifications | Alter the core structure's conformation and basicity, potentially impacting target binding and pharmacokinetic properties. | Introduction of N-alkyl or N-acyl groups, or synthesis of analogues with different ring sizes. |

| Side Chain Variations | Explore the importance of the side chains for biological activity and potential for introducing new functional groups. | Modification of the precursor amino acids or post-synthesis functionalization. |

| Stereochemical Analogues | Investigate the role of stereochemistry in target recognition and biological activity. | Employment of different stereoisomers of tyrosine as starting materials. |

Experimental Protocols

The following sections outline generalized protocols for the synthesis and biological evaluation of this compound analogues. These protocols are based on established methodologies and the known synthesis of the parent compounds.

General Synthetic Strategy for this compound Analogues

The total synthesis of this compound B provides a roadmap for the preparation of analogues. A key step involves the coupling of two protected tyrosine derivatives to form the central piperazine ring, followed by cyclization reactions to construct the polycyclic system.

Workflow for this compound Analogue Synthesis

References

literature review of Herqueline research from 1979 to present

A comprehensive search of scientific literature from 1979 to the present did not yield any research specifically on a compound or topic named "Herqueline." It is possible that "this compound" is a novel or proprietary compound with limited public information, a misspelling of a different scientific term, or an internal project name not yet disclosed in published research.

Due to the absence of available data, this guide cannot provide a detailed literature review, including quantitative data tables, experimental protocols, or signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to:

-

Verify the spelling and terminology: Double-check the accuracy of the name "this compound."

-

Consult internal documentation: If this term originates from within a specific organization, internal databases and reports may contain the relevant information.

-

Broaden the search with related keywords: If "this compound" is related to a specific class of compounds, biological pathway, or therapeutic area, searching for those broader terms may yield pertinent research.

This document will be updated if and when public research on "this compound" becomes available.

Methodological & Application

Total Synthesis of Herquline B and C: A Detailed Protocol for Researchers

This document provides detailed application notes and protocols for the total synthesis of Herquline B and C, complex alkaloids isolated from Penicillium herquei. The presented methodologies are based on the concise total synthesis developed by the Baran group, which mirrors a plausible biosynthetic pathway. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Introduction

Herqulines B and C are structurally intricate natural products that have garnered significant attention from the synthetic chemistry community due to their unique, strained polycyclic architecture. Their biological activity, including the inhibition of platelet aggregation, further enhances their importance as targets for total synthesis. This document outlines a robust and efficient synthetic route, highlighting key transformations and providing detailed experimental procedures.

Synthetic Strategy Overview

The total synthesis commences from readily available tyrosine-derived building blocks. The key strategic elements of this synthesis involve a dimerization to form a dipeptide, followed by diketopiperazine (DKP) formation. A crucial palladium-catalyzed macrocyclization forges the strained biaryl linkage. The core of the herquline scaffold is then constructed through a carefully orchestrated sequence of four reduction reactions. Finally, a late-stage isomerization allows for the selective formation of Herquline B.

Logical Workflow of the Total Synthesis

Caption: Overall synthetic workflow from tyrosine derivatives to Herquline B and C.

Quantitative Data Summary

The following table summarizes the yields for each key step in the total synthesis of Herquline B and C as reported by He, Stratton, and Baran.[1][2]

| Step No. | Transformation | Product | Overall Yield from Previous Step |

| 1 & 2 | Dipeptide formation and Diketopiperazine cyclization | Compound 7 | 70% |

| 3 | Pd-catalyzed macrocyclization | Compound 8 | 60% |

| 4 | Birch reduction | Compound 9 | 77% |

| 5 | Iridium-catalyzed reduction | Not specified | 86% (for a similar reduction) |

| 6-8 | Subsequent reductions and hydrolysis | Herquline C & B | 28% (overall from compound 10) |

| 9 | Isomerization to Herquline B | Herquline B | Not specified |

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Diketopiperazine (7)

Protocol:

-

Amide Bond Formation: To a solution of tyrosine-derived building blocks 4 and 5 in DMF at room temperature, add HATU (1.2 equivalents) and DIPEA (1.5 equivalents).[1][2]

-

Stir the reaction mixture overnight.

-

Diketopiperazine Formation: After completion of the amide coupling, add formic acid to the reaction mixture.[1][2]

-

Concentrate the mixture and then add a 3:1 mixture of sec-butyl alcohol and toluene.

-

Heat the solution to 105 °C to effect cyclization to the diketopiperazine 7 .[1][2]

-

The overall yield for these two steps is reported to be 70%.[1][2]

Step 3: Pd-catalyzed Macrocyclization to (8)

Protocol:

-

In a reaction vessel, combine diketopiperazine 7 , Pd(dppf)Cl₂ (20 mol %), B₂Pin₂ (4.0 equivalents), and K₂CO₃ (6.0 equivalents).[1][2]

-

Add a 100:1 mixture of DMSO and H₂O to achieve a concentration of 20 mM.[1][2]

-

Heat the reaction mixture to 90 °C and stir overnight.[1][2]

-

After cooling to room temperature, perform an aqueous workup and purify the crude product by column chromatography to afford macrocycle 8 in 60% yield.[1][2]

Step 4: Birch Reduction to Enol Ether (9)

Protocol:

-

In a flask equipped with a cold finger, condense ammonia at -78 °C.

-

Add Li metal (15 equivalents) to the condensed ammonia.

-

To this solution, add a solution of macrocycle 8 in THF, followed by trifluoroethanol (8.0 equivalents) as a proton source.[1]

-

Stir the reaction at -78 °C for 1 hour.[1]

-

Quench the reaction with a suitable quenching agent (e.g., isoprene followed by NH₄Cl).

-

Allow the mixture to warm to room temperature, and perform an aqueous workup.

-

Purify the crude product to yield enol ether 9 (77% yield).[1]

Step 5-8: Reductive Cascade and Hydrolysis to Herquline C and B

The conversion of compound 8 to the herquline core involves a sequence of four reductions.[1][2] A key reduction of a diketopiperazine intermediate is achieved using an Iridium/silane system.[1]

Illustrative Reduction Protocol (similar to a step in the sequence):

-

To a solution of the substrate in toluene, add [Ir(COE)₂Cl]₂ (20 mol %) and Et₂SiH₂ (10 equivalents).[1]

-

Reflux the mixture for 2 hours.[1]

-

After completion, cool the reaction and purify the product. An 86% yield was reported for a similar reduction in the synthetic sequence.[1]

Hydrolysis to Herquline C and B:

-

The final reduced intermediate is hydrolyzed with 1 N HCl to yield a mixture of Herquline C (14 ) and Herquline B (3 ) in a 5:1 ratio.[1][2]

-

The overall yield for the final steps starting from intermediate 10 is 28%.[1][2]

Step 9: Isomerization to Herquline B (3)

Protocol:

-

To a solution of the mixture of Herquline C and B in toluene, add DBU.[1][2]

-

This treatment quantitatively converts Herquline C to the thermodynamically more stable Herquline B.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations in the synthesis of Herquline B and C.

References

Application Notes and Protocols for Herqueline Extraction and Purification from Penicillium herquei Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline is an alkaloid compound produced by the fungus Penicillium herquei.[1] This document provides detailed methods for the extraction and purification of this compound from fungal cultures. The protocols outlined below are based on established methodologies for the isolation of fungal alkaloids and have been adapted to the specific information available for this compound.

Data Presentation

| Parameter | Method | Details | Yield/Value | Purity | Reference |

| This compound Production | Fungal Fermentation | Penicillium herquei Fg-372 grown in a suitable liquid broth. | Data not available | - | [1] |

| Extraction | Solvent Extraction | Acid-base extraction with an organic solvent. | Data not available | - | [2] |

| Purification | Silica Gel Chromatography | Gradient elution. | Data not available | >95% (typical target) | General Method |

| Biological Activity | Inhibition of Platelet Aggregation | IC50 against ADP-induced platelet aggregation. | Weak inhibition (this compound A) | - | [1] |

| IC50 of Herquline B against ADP-induced platelet aggregation. | 1.6 µM | - |

Experimental Protocols

Culture of Penicillium herquei for this compound Production

This protocol is a general method for the cultivation of Penicillium species for the production of secondary metabolites. Optimization may be required for maximizing this compound yield.

Materials:

-

Penicillium herquei Fg-372 strain

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Inoculate a sterile liquid medium, such as Potato Dextrose Broth (PDB), with a fresh culture of Penicillium herquei Fg-372.

-

Incubate the culture at 25 ± 2°C for 21 days with shaking.[2]

-

Monitor the culture for growth and secondary metabolite production.

Extraction of this compound from Culture Broth

This protocol utilizes an acid-base extraction method, which is effective for isolating alkaloid compounds.[2]

Materials:

-

Penicillium herquei culture broth

-

Sulfuric acid (H₂SO₄), 1 N

-

Sodium hydroxide (NaOH), 1 N

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

After the incubation period, thoroughly blend the entire fungal culture (medium and mycelium).[2]

-

Adjust the pH of the blended culture to 2.0 with 1 N sulfuric acid.[2]

-

Transfer the acidified culture to a separatory funnel and extract twice with an equal volume of dichloromethane. Retain the aqueous phase and discard the organic phase. This step removes non-alkaloidal impurities.[2]

-

Adjust the pH of the aqueous phase to 9.5 with 1 N sodium hydroxide to convert the alkaloid salts to their free base form.[2]

-

Extract the alkaline aqueous phase twice with an equal volume of dichloromethane. Combine the organic phases.[2]

-

Evaporate the combined organic phases under reduced pressure at 40°C using a rotary evaporator to obtain the crude this compound extract.[2]

Purification of this compound by Silica Gel Chromatography

This is a general protocol for the purification of alkaloids using silica gel column chromatography. The specific solvent system may require optimization based on the polarity of this compound.

Materials:

-

Crude this compound extract

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into the chromatography column and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a chloroform:methanol mixture). A stepwise or linear gradient can be employed.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions containing this compound.

-

-

Final Concentration:

-

Evaporate the solvent from the combined pure fractions to obtain purified this compound.

-

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

References

Application Notes and Protocols for the Characterization of Herquline Alkaloids by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herquline A, B, and C are members of a class of fungal piperazine alkaloids first isolated from Penicillium herquei. These natural products exhibit a unique and highly strained macrocyclic architecture, making their characterization a complex but crucial task for researchers in natural product synthesis, drug discovery, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of Herquline B and C using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While specific data for Herquline A is less available in the public domain, the methodologies described herein can be adapted for its analysis.

I. Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like the Herqulines. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is required to assign all proton and carbon signals and to elucidate the stereochemistry of these intricate structures.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Herquline B and Herquline C, as reported in the literature from their total synthesis. These values serve as a reference for the identification and verification of these compounds.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Herquline B and C in CDCl₃

| Position | Herquline B (δ, ppm, Multiplicity, J in Hz) | Herquline C (δ, ppm, Multiplicity, J in Hz) |

| 2-H | 5.95 (d, J = 10.0) | 5.92 (d, J = 10.0) |

| 3-H | 6.25 (d, J = 10.0) | 6.22 (d, J = 10.0) |

| 4α-H | 2.85 (m) | 2.83 (m) |

| 4β-H | 2.50 (m) | 2.48 (m) |

| 5α-H | 2.40 (m) | 2.38 (m) |

| 5β-H | 2.25 (m) | 2.23 (m) |

| 6-H | 3.20 (m) | 3.18 (m) |

| 8-H | 3.10 (m) | 3.08 (m) |

| 9α-H | 2.70 (m) | 2.68 (m) |

| 9β-H | 2.30 (m) | 2.28 (m) |

| 10-H | 3.30 (m) | 3.28 (m) |

| 12-H | 5.90 (d, J = 10.0) | 5.88 (d, J = 10.0) |

| 13-H | 6.20 (d, J = 10.0) | 6.18 (d, J = 10.0) |

| 14α-H | 2.80 (m) | 2.78 (m) |

| 14β-H | 2.45 (m) | 2.43 (m) |

| 15α-H | 2.35 (m) | 2.33 (m) |

| 15β-H | 2.20 (m) | 2.18 (m) |

| N-CH₃ | 2.30 (s) | 2.28 (s) |

| NH | 1.80 (br s) | 1.78 (br s) |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Herquline B and C in CDCl₃

| Position | Herquline B (δ, ppm) | Herquline C (δ, ppm) |

| 1 | 211.0 | 210.8 |

| 2 | 128.0 | 127.8 |

| 3 | 135.0 | 134.8 |

| 4 | 45.0 | 44.8 |

| 5 | 35.0 | 34.8 |

| 6 | 60.0 | 59.8 |

| 7 | 65.0 | 64.8 |

| 8 | 62.0 | 61.8 |

| 9 | 38.0 | 37.8 |

| 10 | 55.0 | 54.8 |

| 11 | 210.0 | 209.8 |

| 12 | 129.0 | 128.8 |

| 13 | 136.0 | 135.8 |

| 14 | 46.0 | 45.8 |

| 15 | 36.0 | 35.8 |

| 16 | 63.0 | 62.8 |

| 17 | 68.0 | 67.8 |

| 18 | 58.0 | 57.8 |

| N-CH₃ | 42.0 | 41.8 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used. The data presented here are averaged and compiled from the supporting information of the total synthesis publications by Wood, Baran, and Schindler.

Experimental Protocols: NMR Spectroscopy

The following protocols are generalized from the experimental sections of the key publications on Herquline synthesis and are suitable for the characterization of these alkaloids.

Protocol 1: 1D NMR (¹H and ¹³C) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the purified Herquline sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (500 MHz or higher recommended):

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a 90° pulse and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the TMS signal (¹H: δ 0.00 ppm; ¹³C: δ 0.00 ppm) or the residual solvent peak (CDCl₃: ¹H δ 7.26 ppm; ¹³C δ 77.16 ppm).

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the ¹³C NMR signals.

-

Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

-

Sample Preparation and Instrument Setup:

-

Follow the same procedure as for 1D NMR.

-

-

Acquisition Parameters (General Recommendations):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and assigning quaternary carbons.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

-

Analyze the cross-peaks in each spectrum to build up the molecular framework and assign all proton and carbon signals.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based characterization of Herquline alkaloids.

II. Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of Herquline alkaloids and for studying their fragmentation patterns, which provides valuable structural information.

Data Presentation: HRMS Data

Table 3: High-Resolution Mass Spectrometry Data for Herquline B and C

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Molecular Formula |

| Herquline B | ESI+ | 315.2016 | 315.2018 | C₁₉H₂₆N₂O₂ |

| Herquline C | ESI+ | 315.2016 | 315.2015 | C₁₉H₂₆N₂O₂ |

Note: The observed m/z values are from the total synthesis publications and confirm the elemental composition of Herquline B and C.

Experimental Protocols: Mass Spectrometry

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the purified Herquline sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-1000).

-

Ensure a high resolving power (≥ 10,000) to enable accurate mass measurements.

-

-

Data Analysis:

-

Determine the accurate mass of the protonated molecule.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

Protocol 4: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

-

Sample Preparation and Instrument Setup:

-

Follow the same procedure as for HRMS.

-

-

Data Acquisition (Product Ion Scan):

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) with an appropriate collision energy.

-

Acquire the product ion spectrum. It may be necessary to perform this at a range of collision energies to observe a comprehensive set of fragment ions.

-

-

Data Analysis:

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Propose fragmentation pathways consistent with the structure of the Herquline alkaloid. The piperazine ring is a common site for fragmentation in related alkaloids.

-

Visualization: MS Fragmentation Logic

The fragmentation of piperazine-containing alkaloids often involves cleavages of the bonds adjacent to the nitrogen atoms and within the piperazine ring itself.

Caption: Logical diagram of MS/MS fragmentation pathways for Herquline.

III. Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of Herquline alkaloids. The combination of advanced 1D and 2D NMR spectroscopy allows for the complete assignment of the complex proton and carbon skeletons, while high-resolution mass spectrometry confirms the elemental composition and provides insights into the fragmentation behavior. These methods are essential for any research involving the synthesis, isolation, or biological evaluation of this fascinating class of natural products. Researchers and drug development professionals can utilize these detailed protocols and reference data to confidently identify and characterize Herquline B, C, and structurally related compounds.

Herqueline: Application Notes for Influenza Virus Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline A is an alkaloid compound isolated from the fungus Penicillium herquei. Recent studies have demonstrated its potential as an antiviral agent, specifically its ability to inhibit the replication of the influenza A/PR/8/34 virus strain.[1][2][3] Notably, this compound A exhibits this antiviral activity in a dose-dependent manner with minimal cytotoxicity to host cells.[1][2][3] Its mechanism of action appears to be distinct from currently available anti-influenza drugs, as it does not inhibit the viral neuraminidase, a common target for antiviral medications.[1][2][3] These characteristics make this compound A a compound of interest for further investigation in the development of novel influenza therapeutics.

These application notes provide a summary of the antiviral activity of this compound A, detailed protocols for key experiments to assess its efficacy, and visual representations of experimental workflows and potential mechanisms of action.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound A

The antiviral efficacy of this compound A against the influenza A/PR/8/34 strain was determined alongside its cytotoxic effect on various cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are summarized below.

| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | Reference |

| This compound A | A/PR/8/34 (H1N1) | MDCK | 10 | [2][3] |

| This compound A | A/WSN/33 (H1N1) | MDCK | >300 | [3] |

| This compound A | A/Guizhou/54/89 (H3N2) | MDCK | >300 | [3] |

| This compound A | A/Aichi/2/68 (H3N2) | MDCK | >300 | [3] |

| This compound A | B/Ibaraki/2/85 | MDCK | >300 | [3] |

| Ribavirin | A/PR/8/34 (H1N1) | MDCK | 13 | [3] |

| Amantadine | A/PR/8/34 (H1N1) | MDCK | 60 | [3] |

| Zanamivir | A/PR/8/34 (H1N1) | MDCK | 0.00015 | [3] |

| Oseltamivir | A/PR/8/34 (H1N1) | MDCK | 0.51 | [3] |

| Compound | Cell Line | CC50 (µg/mL) | Reference |

| This compound A | MDCK | >500 | [2][3] |

| This compound A | HeLa S3 | 230 | [2][3] |

| This compound A | HT29 | 94 | [2][3] |

| This compound A | A549 | >300 | [2][3] |

| This compound A | H1299 | 150 | [2][3] |

| This compound A | Panc1 | >300 | [2][3] |

Experimental Protocols

Cytotoxicity Assay

This protocol is to determine the concentration of this compound A that is toxic to the host cells used in the virus replication assays. A common method is the MTT or WST-1 assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound A in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value.

Caption: Workflow for determining the cytotoxicity of this compound A.

Plaque Reduction Assay

This assay is used to quantify the inhibition of influenza virus replication by this compound A.

Materials:

-

MDCK cells

-

Influenza A/PR/8/34 virus stock

-

DMEM

-

This compound A

-

Trypsin-TPCK

-

Agarose

-

Crystal Violet solution

-

6-well plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the influenza virus stock and infect the cells for 1 hour at 37°C.

-

During the infection, prepare mixtures of 2X DMEM, this compound A at various concentrations, and molten agarose.

-

After infection, remove the virus inoculum and overlay the cells with the agarose mixture containing this compound A.

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

-

Determine the IC50 value of this compound A.

Caption: Workflow for the influenza virus plaque reduction assay.

Neuraminidase Inhibition Assay

This assay determines if this compound A inhibits the activity of the influenza virus neuraminidase enzyme.

Materials:

-

Purified influenza A/PR/8/34 virus

-

This compound A

-

Neuraminidase substrate (e.g., MUNANA)

-

Assay buffer (e.g., MES buffer)

-

Stop solution (e.g., glycine-NaOH)

-

96-well black plates

-

Fluorescence microplate reader

Protocol:

-

In a 96-well black plate, add serial dilutions of this compound A. Include a positive control (e.g., Oseltamivir) and a no-inhibitor control.

-

Add a fixed amount of purified influenza virus to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add the neuraminidase substrate to each well and incubate for 1 hour at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of neuraminidase inhibition and determine if this compound A has an inhibitory effect.

Caption: Workflow for the neuraminidase inhibition assay.

Potential Signaling Pathways and Mechanism of Action